

1-(bromomethyl)-4-propoxybenzene IUPAC name and structure

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Compound of Interest

Compound Name: 1-(bromomethyl)-4-propoxybenzene

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An In-depth Technical Guide to **1-(bromomethyl)-4-propoxybenzene**: IUPAC Name, Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-(bromomethyl)-4-propoxybenzene**, a para-substituted aromatic compound of interest in organic synthesis and potential applications in drug discovery and materials science. Due to its bifunctional nature, possessing both a reactive benzylic bromide and a stable propoxy ether, this molecule serves as a valuable building block for the introduction of the 4-propoxybenzyl moiety.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is **1-(bromomethyl)-4-propoxybenzene**. The structure consists of a benzene ring substituted at the 1 and 4 positions with a bromomethyl (-CH₂Br) group and a propoxy (-OCH₂CH₂CH₃) group, respectively.

Chemical Structure:

Physicochemical Properties

While experimental data for **1-(bromomethyl)-4-propoxybenzene** is not readily available in public databases, its properties can be estimated based on structurally similar compounds such as 1-(bromomethyl)-4-methoxybenzene and 1-bromo-4-propoxybenzene.

Property	Estimated Value	Notes
Molecular Formula	C ₁₀ H ₁₃ BrO	-
Molecular Weight	229.11 g/mol	Calculated
Appearance	Colorless to pale yellow liquid	By analogy to similar compounds
Boiling Point	> 250 °C	Estimated to be higher than 1-bromo-4-propoxybenzene (approx. 245 °C)
Density	~1.3 g/cm ³	Estimated to be similar to related brominated aromatic ethers
Solubility	Insoluble in water; Soluble in common organic solvents (e.g., dichloromethane, diethyl ether, acetone)	Typical for aryl bromides and ethers

Synthesis of 1-(bromomethyl)-4-propoxybenzene

Two primary synthetic routes are proposed for the laboratory-scale preparation of **1-(bromomethyl)-4-propoxybenzene**. These methods leverage fundamental and well-established organic reactions.

Route A: Benzylic Bromination of 4-Propoxytoluene

This approach involves the free-radical bromination of the benzylic methyl group of 4-propoxytoluene. The Wohl-Ziegler reaction, utilizing N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, is the standard method for this transformation.

Experimental Protocol:

- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-propoxytoluene (1 equivalent), N-Bromosuccinimide (NBS, 1.1 equivalents), and a suitable solvent such as carbon tetrachloride or acetonitrile.
- **Initiation:** Add a catalytic amount of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
- **Reaction:** Heat the mixture to reflux. The reaction can be monitored by TLC or GC-MS to follow the consumption of the starting material. The reaction is typically complete within a few hours.
- **Workup:** Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.
- **Purification:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure **1-(bromomethyl)-4-propoxybenzene**.

Route B: Williamson Ether Synthesis from 4-(Bromomethyl)phenol

This alternative synthesis involves the formation of the ether linkage via a Williamson ether synthesis. This method is particularly useful if 4-(bromomethyl)phenol is a more readily available starting material.

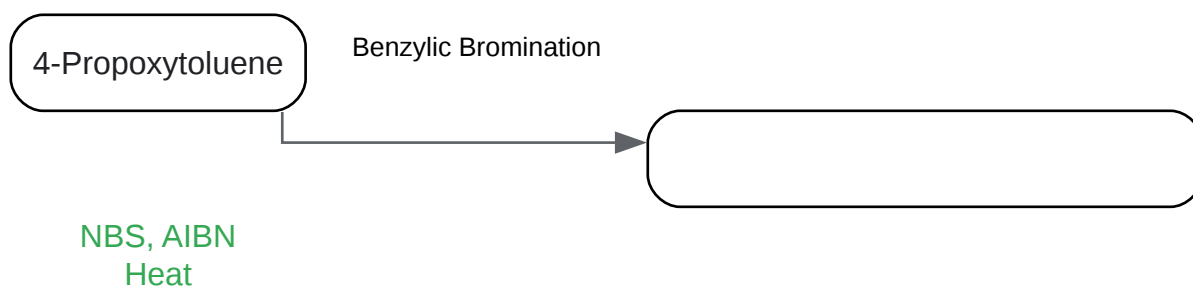
Experimental Protocol:

- **Deprotonation:** In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(bromomethyl)phenol (1 equivalent) in a polar aprotic solvent such as acetone or dimethylformamide (DMF). Add a base, such as potassium carbonate (1.5 equivalents), and stir the suspension.
- **Alkylation:** To the resulting phenoxide solution, add 1-bromopropane (1.2 equivalents) dropwise at room temperature.

- Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir until the starting phenol is consumed, as monitored by TLC.
- Workup: After cooling to room temperature, filter off the inorganic salts. If DMF was used as the solvent, it can be removed under high vacuum. Otherwise, dilute the filtrate with a water-immiscible organic solvent like ethyl acetate and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography to afford the desired **1-(bromomethyl)-4-propoxybenzene**.

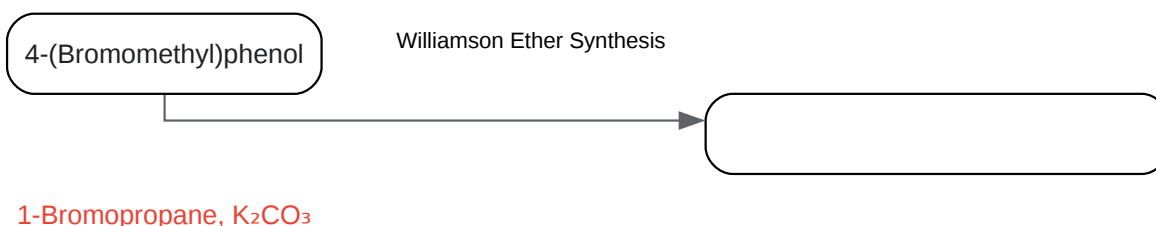
Synthetic Pathways and Logical Relationships

The following diagrams illustrate the two proposed synthetic routes for **1-(bromomethyl)-4-propoxybenzene**.



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Caption: Synthetic Route A: Benzylic Bromination.



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Caption: Synthetic Route B: Williamson Ether Synthesis.

Potential Applications in Research and Development

1-(bromomethyl)-4-propoxybenzene is a versatile intermediate for organic synthesis. The benzylic bromide is a reactive electrophile suitable for nucleophilic substitution reactions, allowing for the introduction of the 4-propoxybenzyl group onto a wide range of substrates, including amines, alcohols, thiols, and carbanions. This moiety is of interest in medicinal chemistry for its potential to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The propoxy group can enhance lipophilicity, which may improve membrane permeability and oral bioavailability.

In materials science, this compound can be used in the synthesis of polymers and functional materials where the 4-propoxybenzyl group can impart specific properties such as thermal stability or liquid crystalline behavior.

Safety and Handling

As a benzylic bromide, **1-(bromomethyl)-4-propoxybenzene** is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory tract. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. Due to its reactivity, it should be stored in a cool, dry place away from moisture and incompatible materials such as strong bases and nucleophiles.

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